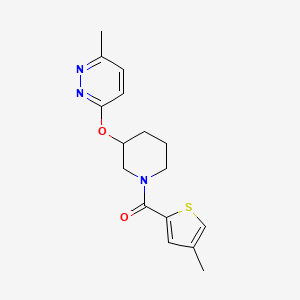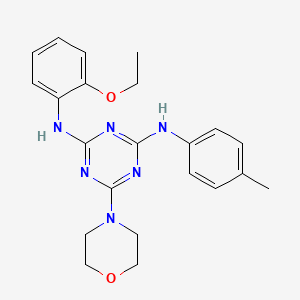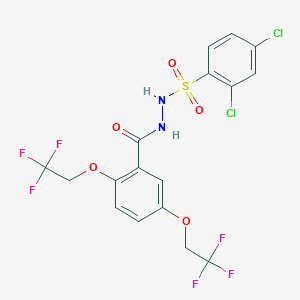![molecular formula C8H7BrN2S B2579397 4-Bromo-6-ethylthieno[2,3-d]pyrimidine CAS No. 1257854-93-5](/img/structure/B2579397.png)
4-Bromo-6-ethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1257854-93-5 . It has a molecular weight of 243.13 . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-6-ethylthieno[2,3-d]pyrimidine is 1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-6-ethylthieno[2,3-d]pyrimidine are not available, pyrimidines in general can undergo a variety of reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones can lead to the formation of various pyrimidine derivatives .Physical And Chemical Properties Analysis
4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a powder in its physical form . It has a molecular weight of 243.13 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial Agents
The thienopyrimidine scaffold, which includes “4-Bromo-6-ethylthieno[2,3-d]pyrimidine”, is frequently used in the development of antimicrobial agents .
Antifungal Agents
Thienopyrimidines are also used in the creation of antifungal agents . These compounds can inhibit the growth of fungi, providing potential treatments for fungal infections.
Treatment of Viral Infections
Thienopyrimidines have been studied for the treatment of viral infections . They can potentially inhibit the replication of viruses, offering a promising avenue for antiviral drug development.
Treatment of Bone Diseases
Compounds with a thienopyrimidine structure have been used in the treatment of bone diseases, including osteoporosis . They can potentially promote bone growth and inhibit bone resorption.
Parkinson’s Disease Treatment
Thienopyrimidines have been used as adenosine A2A receptor antagonists for the treatment of Parkinson’s disease . By blocking these receptors, they can potentially alleviate the symptoms of Parkinson’s disease.
Anti-HIV Agents
Thienopyrimidines have been studied as potential anti-HIV agents . They can potentially inhibit the replication of HIV, providing a potential treatment for HIV/AIDS.
Immunosuppressive Agents
Thienopyrimidines have been used as immunosuppressive agents . They can potentially suppress the immune response, which can be beneficial in the treatment of autoimmune diseases and in organ transplantation.
Anticancer Agents
Thienopyrimidines, including “4-Bromo-6-ethylthieno[2,3-d]pyrimidine”, have been studied for their anticancer properties . They can potentially inhibit the growth of cancer cells and induce apoptosis, offering a promising avenue for cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes, including protein kinases (pks) . PKs play a crucial role in cell proliferation and differentiation, and their mutations can lead to oncogenesis .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as pks, inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Thienopyrimidine derivatives are known to affect several signal transduction pathways, which can lead to metastasis and drug resistance .
Result of Action
The inhibition of pks by thienopyrimidine derivatives can lead to changes in cellular communication, potentially affecting the progression of diseases like cancer .
properties
IUPAC Name |
4-bromo-6-ethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACOJRDNSCYXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-ethylthieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2579315.png)
![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)
![dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate](/img/structure/B2579318.png)
![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)


![N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2579325.png)
![1-Butyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2579326.png)

![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B2579330.png)

